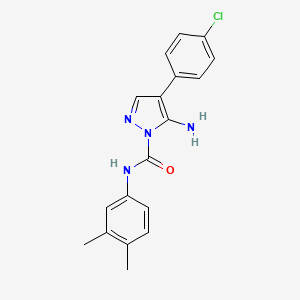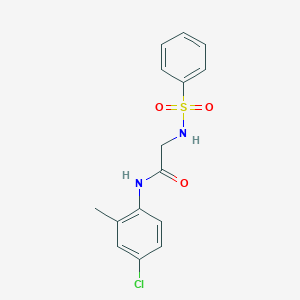
1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMBA is a synthetic compound that belongs to the class of morpholine-containing compounds. It was first synthesized in the 1970s and has since been used in various scientific studies due to its potential biological and pharmacological properties. DMBA has been shown to have anticancer, antifungal, and antibacterial activities, making it a promising candidate for further research.
作用機序
The mechanism of action of DMBA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. DMBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMBA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
DMBA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the inhibition of fungal and bacterial growth. DMBA has also been shown to have antioxidant activity, which may contribute to its potential anticancer properties. However, the exact biochemical and physiological effects of DMBA are still being studied, and further research is needed to fully understand its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using DMBA in laboratory experiments is its relatively low cost and ease of synthesis. DMBA is also stable and can be stored for long periods of time without significant degradation. However, DMBA is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several potential future directions for research involving DMBA. One area of interest is the development of new anticancer agents based on the structure of DMBA. Another area of interest is the investigation of the mechanism of action of DMBA, which may provide insights into new targets for cancer therapy. Finally, further research is needed to fully understand the potential advantages and limitations of DMBA for laboratory experiments, as well as its potential therapeutic applications.
合成法
DMBA can be synthesized through a multistep process involving the reaction of morpholine with acetylene, followed by the reaction with methyl iodide and acetic anhydride. The final product is obtained through purification by column chromatography. The synthesis of DMBA is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
科学的研究の応用
DMBA has been extensively studied for its potential anticancer properties. Studies have shown that DMBA can induce apoptosis, or programmed cell death, in cancer cells. DMBA has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition to its anticancer activity, DMBA has been shown to have antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(14)16-12(2,3)5-4-6-13-7-9-15-10-8-13/h6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOJWFGAOVKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


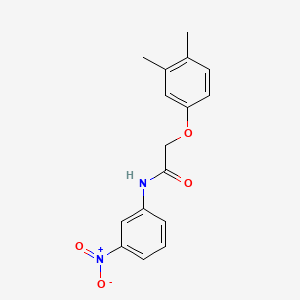
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
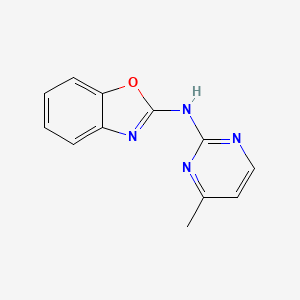
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
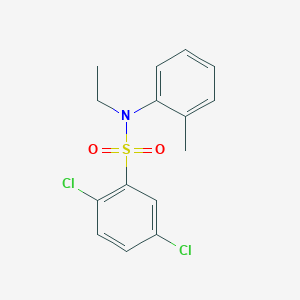
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
